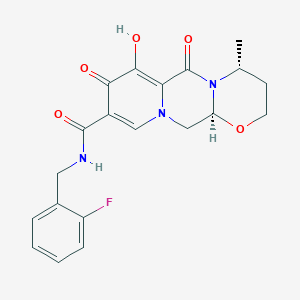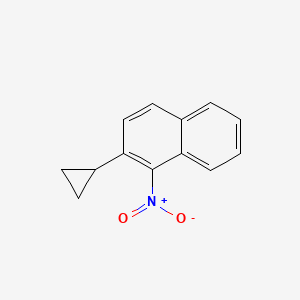
(R,R)-Fluvastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Fluvastatin Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅FNNaO₄ and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanovesicle Delivery for Rheumatoid Arthritis Management
A study by El Menshawe et al. (2019) encapsulated Fluvastatin Sodium into spanlastic nanovesicles for transdermal delivery, aiming to manage rheumatoid arthritis (RA). This novel delivery method overcomes oral administration challenges, such as the first-pass effect and poor bioavailability, offering a significant improvement in bioavailability and a promising approach for RA management by suppressing the p38 MAPK signaling pathway (El Menshawe et al., 2019).
Modulation of Inflammatory Biomarkers in Colitis
Research by Oishi et al. (2014) investigated Fluvastatin's effects on inflammatory biomarkers in a rat model of dextran sodium sulfate-induced colitis, a model for ulcerative colitis. The study found that Fluvastatin decreased the expression of inflammatory markers, suggesting its potential for modulating inflammation in colitis and contributing to novel therapeutic strategies (Oishi et al., 2014).
Formulation and Evaluation of Microspheres
Venkatesh et al. (2012) focused on formulating Fluvastatin Sodium microcapsules to achieve controlled release, addressing the drug's short half-life and extensive first-pass metabolism. This formulation aims to enhance the drug's efficacy by improving its bioavailability and reducing the need for frequent dosing (Venkatesh D.P et al., 2012).
Gastroretentive Systems
A study by Rao and Arunkumar (2014) developed a sustained gastroretentive system for Fluvastatin Sodium using natural mucilage and synthetic polymer. This approach aimed to improve the drug's bioavailability and sustain its activity by exploiting its short biological half-life (G. Rao & E. Arunkumar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Fluvastatin Sodium Salt involves several steps starting from commercially available starting materials.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate", "sodium hydroxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "sodium methoxide", "sodium carbonate", "acetic anhydride", "acetic acid" ], "Reaction": [ "The first step involves the synthesis of methyl (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate from methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxopentanoate and 3,5-dihydroxybenzoic acid using sodium hydroxide and thionyl chloride.", "The resulting product is then reduced with sodium borohydride to obtain (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-hydroxy-1,3-dioxane-4-carboxylic acid methyl ester.", "The next step involves the reduction of the ester to the alcohol using sodium cyanoborohydride.", "The alcohol is then converted to the corresponding sodium salt using sodium methoxide.", "Finally, the sodium salt is treated with acetic anhydride and acetic acid to obtain (R,R)-Fluvastatin Sodium Salt." ] } | |
CAS No. |
194934-99-1 |
Molecular Formula |
C₂₄H₂₅FNNaO₄ |
Molecular Weight |
433.45 |
Synonyms |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





